molecular formula C5H2N4S B11768334 6H-Purine-6-thione CAS No. 91220-43-8

6H-Purine-6-thione

Cat. No.: B11768334
CAS No.: 91220-43-8
M. Wt: 150.16 g/mol
InChI Key: CNCZCYFROMADJV-UHFFFAOYSA-N
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Description

6H-Purine-6-thione, also known as mercaptopurine, is a purine derivative with the chemical formula C₅H₄N₄S. It is a thiol-containing compound that plays a significant role in medicinal chemistry, particularly in the treatment of leukemia. This compound is known for its antimetabolite properties, which interfere with nucleic acid synthesis by inhibiting purine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6H-Purine-6-thione can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloropurine with thiourea under basic conditions to yield this compound. The reaction typically requires heating and the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 6H-Purine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6H-Purine-6-thione has a wide range of applications in scientific research:

Mechanism of Action

6H-Purine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to the antileukemic effects .

Comparison with Similar Compounds

Uniqueness: 6H-Purine-6-thione is unique in its specific inhibition of purine metabolism, making it particularly effective in treating leukemia. Its ability to be incorporated into DNA and RNA as a false metabolite distinguishes it from other purine analogues .

Properties

CAS No.

91220-43-8

Molecular Formula

C5H2N4S

Molecular Weight

150.16 g/mol

IUPAC Name

purine-6-thione

InChI

InChI=1S/C5H2N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H

InChI Key

CNCZCYFROMADJV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=S)C2=N1

Origin of Product

United States

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